REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][NH:5][CH3:6].[CH3:7][O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1>C1C=CC=CC=1>[CH3:7][O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]2[N:5]([CH3:6])[CH2:4][CH2:3][N:2]2[CH3:1])=[CH:11][CH:10]=1
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Name
|
|
Quantity
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1.56 mL
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Type
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reactant
|
Smiles
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CNCCNC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the m tture was refluxed
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Type
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TEMPERATURE
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Details
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under heating for 5 hours
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Duration
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5 h
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Type
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CUSTOM
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Details
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while removing the generated water
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Type
|
CUSTOM
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Details
|
Benzene was evaporated
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
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COC1=CC=C(C=C1)C1N(CCN1C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |